4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid
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Overview
Description
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a cyclopentane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiophene derivatives with cyclopentane derivatives in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic processes to enhance yield and efficiency. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
- 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Uniqueness
4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid is unique due to its specific ring fusion and functional group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H8O2S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10) |
InChI Key |
WZDHSHKLYKPDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CSC(=C2C1)C(=O)O |
Origin of Product |
United States |
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